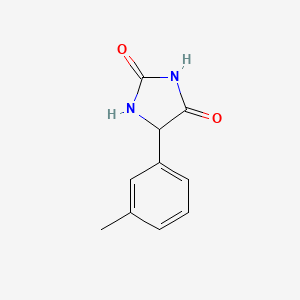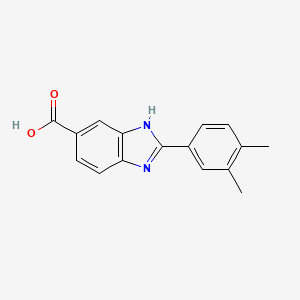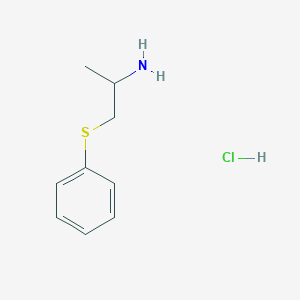
1-(Phenylthio)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfanyl)propan-2-amine hydrochloride is a sulfur-containing compound that has gained significant attention due to its diverse applications in scientific research. It is commonly used as a precursor or intermediate in the synthesis of various pharmaceuticals and organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfanyl)propan-2-amine hydrochloride can be achieved through various methods. One common approach involves the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This method utilizes transaminases (TAs) as biocatalysts to convert prochiral ketones into the desired amine derivatives. The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high conversion rates and enantiomeric excess .
Industrial Production Methods
Industrial production of 1-(phenylsulfanyl)propan-2-amine hydrochloride often involves large-scale chemical synthesis using optimized reaction conditions. The use of transaminases in an industrial setting offers an environmentally and economically attractive method for producing pharmaceutically relevant compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(phenylsulfanyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines. These products have diverse applications in pharmaceuticals and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfanyl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(phenylsulfanyl)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(phenylsulfanyl)propan-2-amine hydrochloride include other sulfur-containing amines and phenylpropan-2-amine derivatives. Some examples include:
- 1-(phenylsulfanyl)ethan-2-amine
- 1-(phenylsulfanyl)butan-2-amine
- 1-(phenylsulfanyl)pentan-2-amine
Uniqueness
1-(phenylsulfanyl)propan-2-amine hydrochloride is unique due to its specific structure and the presence of the phenylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H14ClNS |
|---|---|
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
1-phenylsulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
InChI-Schlüssel |
VOPKQTUUTACBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


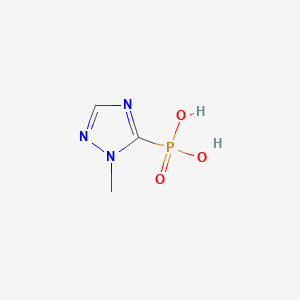

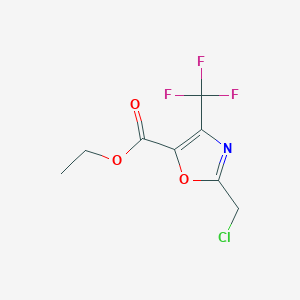
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)

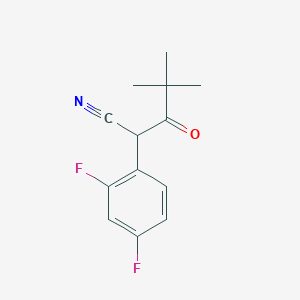
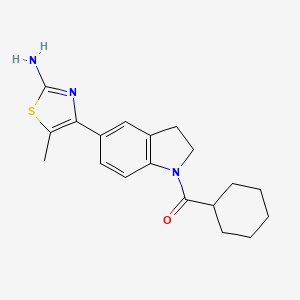
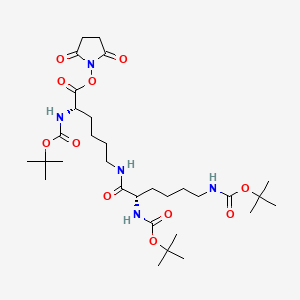
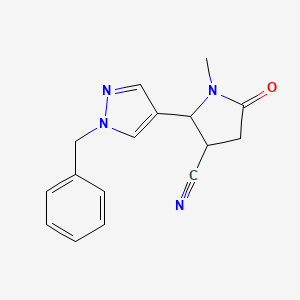
![N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B12313052.png)
